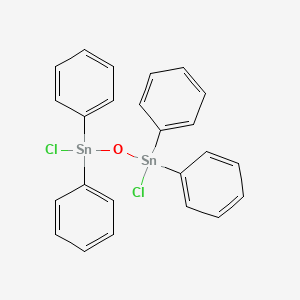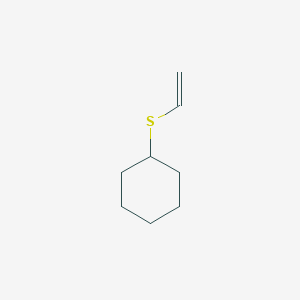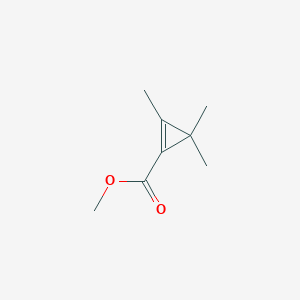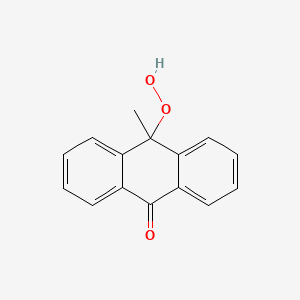
2,2-Dimethyl-3-(2-methyl-1-propenyl)cyclopropanecarboxylic acid m-(phenylthio)benzyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Dimethyl-3-(2-methyl-1-propenyl)cyclopropanecarboxylic acid m-(phenylthio)benzyl ester is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by a cyclopropane ring substituted with dimethyl and methylpropenyl groups, and an ester linkage to a phenylthio-substituted benzyl group. It is used in various scientific research applications due to its reactivity and potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-3-(2-methyl-1-propenyl)cyclopropanecarboxylic acid m-(phenylthio)benzyl ester typically involves multiple steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized through the reaction of a suitable alkene with a carbene precursor under controlled conditions.
Substitution Reactions:
Esterification: The final step involves the esterification of the cyclopropanecarboxylic acid with m-(phenylthio)benzyl alcohol under acidic or basic conditions to form the desired ester.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of catalysts, high-throughput reactors, and advanced purification techniques.
化学反应分析
Types of Reactions
2,2-Dimethyl-3-(2-methyl-1-propenyl)cyclopropanecarboxylic acid m-(phenylthio)benzyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol or the cyclopropane ring to a more stable alkane.
Substitution: The phenylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
科学研究应用
2,2-Dimethyl-3-(2-methyl-1-propenyl)cyclopropanecarboxylic acid m-(phenylthio)benzyl ester has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s potential biological activity makes it a candidate for studies on enzyme inhibition and receptor binding.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It may be used in the production of specialty chemicals and materials.
作用机制
The mechanism by which 2,2-Dimethyl-3-(2-methyl-1-propenyl)cyclopropanecarboxylic acid m-(phenylthio)benzyl ester exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The cyclopropane ring and ester linkage play crucial roles in its binding affinity and reactivity. The phenylthio group may also contribute to its biological activity by interacting with specific protein sites.
相似化合物的比较
Similar Compounds
Phenothrin: Another ester of cyclopropanecarboxylic acid with insecticidal properties.
Ethyl chrysanthemate: An ester with similar structural features but different functional groups.
Jasmolin I and II: Compounds with similar cyclopropane rings but different ester linkages.
Uniqueness
2,2-Dimethyl-3-(2-methyl-1-propenyl)cyclopropanecarboxylic acid m-(phenylthio)benzyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its phenylthio substitution differentiates it from other similar compounds, potentially leading to unique reactivity and applications.
属性
CAS 编号 |
26003-02-1 |
|---|---|
分子式 |
C23H26O2S |
分子量 |
366.5 g/mol |
IUPAC 名称 |
(3-phenylsulfanylphenyl)methyl 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C23H26O2S/c1-16(2)13-20-21(23(20,3)4)22(24)25-15-17-9-8-12-19(14-17)26-18-10-6-5-7-11-18/h5-14,20-21H,15H2,1-4H3 |
InChI 键 |
XQDKOBSVNLYHHA-UHFFFAOYSA-N |
规范 SMILES |
CC(=CC1C(C1(C)C)C(=O)OCC2=CC(=CC=C2)SC3=CC=CC=C3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


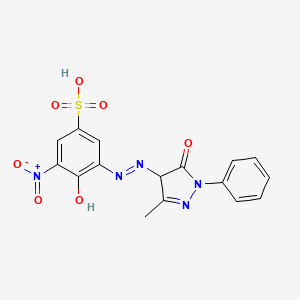
![1,2,3,4,5-Pentachloro-5-[(prop-2-en-1-yl)oxy]cyclopenta-1,3-diene](/img/structure/B14702807.png)

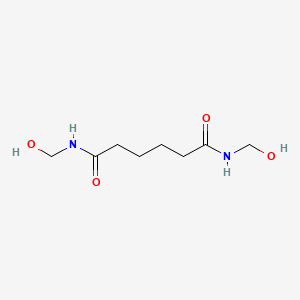

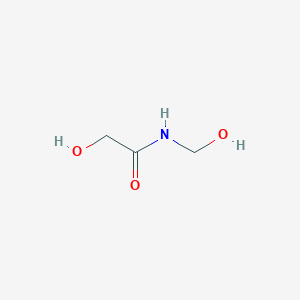
![2-{2-[4-(3-Methoxyphenyl)piperazin-1-yl]ethyl}-2-phenyl-2,3-dihydro-1h-indene-1,3-diol](/img/structure/B14702830.png)
